molecular formula C13H16ClNO B1628631 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride CAS No. 156482-73-4

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride

Cat. No. B1628631
CAS RN: 156482-73-4
M. Wt: 237.72 g/mol
InChI Key: VICYBFXTDOLALA-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride” is a chemical compound with the CAS Number: 156482-73-4. It has a molecular weight of 237.73 and its IUPAC name is 2-(2-methoxy-1-naphthyl)ethanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride” is 1S/C13H15NO.ClH/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14;/h2-7H,8-9,14H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride” are not detailed in the search results, related compounds have been used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

“2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride” is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Adsorption to Carbon Nanotubes

Chen et al. (2008) investigated the adsorption affinity of various hydroxyl- and amino-substituted aromatics, including compounds similar to 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride, to carbon nanotubes. They discovered that the presence of hydroxyl/amino functional groups significantly impacts the adsorption process, particularly on carbon nanotubes with surface O-containing groups. This finding could have implications for the selective removal of environmental contaminants using carbon nanotubes (Chen, Duan, Wang, & Zhu, 2008).

Electrochemical Synthesis and Study in Aqueous and Organic Media

Pham et al. (1994) explored the electrooxidation of compounds related to 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride, such as 5-amino 1-naphthol, in various media. They found that electropolymerization occurs via the amino groups, which could be relevant for applications in electrochemical synthesis and the development of conducting films (Pham, Mostefai, Simon, & Lacaze, 1994).

Enantioselective Electrocarboxylation

Chen et al. (2014) conducted a study on the enantioselective electrocarboxylation of aromatic ketones, including those similar to 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride. They found that these compounds can be converted into optically active acids under certain conditions, which is significant for applications in asymmetric synthesis and pharmaceutical research (Chen, Tu, Zhu, Wenwen, Wang, & Lu, 2014).

Ratiometric Fluorescent Probe for Metal Ions

Sun et al. (2014) developed a ratiometric and colorimetric fluorescent probe based on a naphthylamine structure, demonstrating its utility in identifying Pd(2+) ions with high selectivity and sensitivity. This has potential applications in environmental monitoring and biological imaging (Sun, Qiao, Jiang, Wang, Zhang, & Peng, 2014).

properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14;/h2-7H,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYBFXTDOLALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599386
Record name 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride

CAS RN

156482-73-4
Record name 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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